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Introduction

Purothionins are a class of small, cysteine-rich, cationic peptides found in the endosperm of
wheat and other cereals. They exhibit broad-spectrum antimicrobial activity against various
plant and human pathogens. This document provides detailed application notes and
experimental protocols for assessing the in vitro antifungal activity of purothionin against
phytopathogenic fungi of the Fusarium genus, a major cause of crop diseases and mycotoxin
contamination. The methodologies outlined here focus on determining the minimum inhibitory
and fungicidal concentrations, and elucidating the mechanisms of action, including plasma
membrane permeabilization, induction of reactive oxygen species (ROS), and effects on
mitochondrial membrane potential.

Data Presentation: Antifungal Activity of Thionin-like
Peptides against Fusarium

While specific quantitative data for purothionin against a wide range of Fusaurusarium
species is limited in publicly available literature, the following table summarizes the activity of a
closely related thionin-like peptide, CaThi, against Fusarium solani, and other antifungal
peptides against various Fusarium species to provide a comparative context.
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Peptide/Co Fusarium MFC IC50
) MIC (pg/mL) Reference
mpound Species (ng/mL) (ng/mL)
CaThi )
o F. solani - - <50 [1]
(Thionin-like)
F.
lturin A ) 50 - - 2]
graminearum
F.
Plipastatin A ] 100 - - [2]
graminearum
JH8944
(Synthetic F. oxysporum 5 - - [3]
Peptide)
JH8944 .
(Synthetic - 50 - - [3]
_ graminearum
Peptide)
JH8944 .
(Synthetic R 50 - - [3]
_ verticillioides
Peptide)
F.
Surfactin - - 102.1 [4]

graminearum

Note: MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration), IC50
(Half-maximal Inhibitory Concentration). Data for purothionin should be determined empirically
using the protocols below.

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC) and Minimum Fungicidal Concentration (MFC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2
guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.

Materials:
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o Purothionin (stock solution prepared in sterile distilled water or a suitable buffer)
e Fusarium species (e.g., F. graminearum, F. oxysporum, F. solani)

o Potato Dextrose Agar (PDA) plates

o Potato Dextrose Broth (PDB) or RPMI-1640 medium

o Sterile 96-well microtiter plates

e Spectrophotometer (plate reader)

« Sterile distilled water

e Hemocytometer or spectrophotometer for spore counting

Protocol:

e Fungal Inoculum Preparation:

o Culture the Fusarium strain on a PDA plate at 25-28°C for 7-10 days to allow for sufficient
sporulation.

o Harvest conidia (spores) by flooding the plate with sterile distilled water and gently
scraping the surface with a sterile loop.

o Filter the suspension through sterile cheesecloth to remove mycelial fragments.

o Wash the conidia by centrifugation (e.g., 3000 x g for 10 minutes) and resuspend in PDB
or RPMI-1640.

o Adjust the conidial suspension to a final concentration of 1-5 x 10”4 conidia/mL using a
hemocytometer.

o Broth Microdilution Assay:

o Prepare serial twofold dilutions of purothionin in the chosen broth medium in a 96-well
plate. The final volume in each well should be 100 pL.
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o Add 100 pL of the adjusted fungal inoculum to each well, resulting in a final volume of 200
ML.

o Include a positive control (fungal inoculum without purothionin) and a negative control
(broth medium only).

o Incubate the plates at 25-28°C for 48-72 hours.

e MIC Determination:

o The MIC is defined as the lowest concentration of purothionin that causes complete
visual inhibition of fungal growth. Alternatively, the absorbance at a specific wavelength
(e.g., 595 nm or 620 nm) can be measured using a microplate reader, with the MIC being
the concentration that inhibits growth by >90% compared to the positive control.[5][6]

o MFC Determination:

o Following MIC determination, take a 10-20 pL aliquot from each well that shows no visible
growth.

o Spread the aliquot onto a fresh PDA plate.
o Incubate the plates at 25-28°C for 48-72 hours.

o The MFC is the lowest concentration of purothionin from which no fungal colonies grow
on the PDA plate.

Assessment of Plasma Membrane Permeabilization
(SYTOX Green Assay)

This protocol utilizes the fluorescent dye SYTOX Green, which can only enter cells with
compromised plasma membranes and fluoresces upon binding to nucleic acids.[1][6]

Materials:

o Fusarium hyphae (prepared as described in Protocol 1, step 1, but with longer incubation to
obtain germlings/hyphae)
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Purothionin

SYTOX Green (stock solution in DMSO)

Assay buffer (e.g., Phosphate-Buffered Saline - PBS, or half-strength PDB)

96-well black microtiter plates

Fluorescence microplate reader or fluorescence microscope
Protocol:
e Hyphae Preparation:

o Grow Fusarium from conidia in PDB at 25-28°C with shaking for 16-18 hours to obtain
young hyphae.

o Harvest the hyphae by centrifugation and wash twice with the assay buffer.
o Resuspend the hyphae in the assay buffer.

e SYTOX Green Assay:

[¢]

Add the hyphal suspension to the wells of a 96-well black microtiter plate.
o Add different concentrations of purothionin to the wells.

o Include a negative control (hyphae with buffer only) and a positive control for maximum
permeabilization (e.g., hyphae treated with 70% ethanol or heat-killed).

o Add SYTOX Green to each well to a final concentration of 0.2-5 uM.[6][7]
o Incubate the plate at room temperature in the dark for 15-30 minutes.

o Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm
and emission at ~520 nm.[1][8]

o Alternatively, visualize the stained hyphae using a fluorescence microscope with a
standard FITC filter set.
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Detection of Reactive Oxygen Species (ROS) Production
(DAB Staining)

This protocol uses 3,3'-Diaminobenzidine (DAB), which polymerizes and forms a brown
precipitate in the presence of hydrogen peroxide (H202) and peroxidases.[1][9]

Materials:

Fusarium hyphae

Purothionin

DAB solution (1 mg/mL in water, pH adjusted to 3.6-3.8 with HCI)[3][10]

Microscope slides and coverslips

Light microscope

Protocol:

e Treatment:

o Treat Fusarium hyphae with the desired concentration of purothionin for a specific
duration (e.g., 30 minutes to a few hours).

o Include an untreated control.

e DAB Staining:

o Harvest the treated and control hyphae.

o Immerse the hyphae in the DAB solution.

o Incubate in the dark at room temperature for 1-2 hours. Vacuum infiltration for a few
minutes can enhance staining.[3]

¢ Visualization:
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o Wash the hyphae with sterile water to remove excess DAB solution.
o Mount the stained hyphae on a microscope slide.

o Observe under a light microscope for the presence of a dark brown precipitate, indicating
ROS accumulation.

Measurement of Mitochondrial Membrane Potential
(Rhodamine 123 Assay)

This protocol uses the fluorescent dye Rhodamine 123, a cationic probe that accumulates in
mitochondria in a membrane potential-dependent manner. A decrease in fluorescence intensity
indicates a loss of mitochondrial membrane potential.[4]

Materials:

e Fusarium hyphae or protoplasts

e Purothionin

¢ Rhodamine 123 (stock solution in DMSO or ethanol)
o Assay buffer (e.g., PBS)

e CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitochondrial
depolarization

e Fluorescence microplate reader or fluorescence microscope
Protocol:
e Treatment:

o Treat Fusarium hyphae or protoplasts with various concentrations of purothionin for the
desired time.

o Include an untreated control and a positive control treated with CCCP (e.g., 10 uM for 20
minutes).[11]
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» Rhodamine 123 Staining:
o Harvest the treated cells by centrifugation and wash with the assay buffer.

o Resuspend the cells in the assay buffer containing Rhodamine 123 (final concentration
typically 1-10 uM).

o Incubate at 25-37°C in the dark for 20-60 minutes.[11]
e Measurement:

o Wash the cells to remove the excess dye.

o Resuspend in fresh assay buffer.

o Measure the fluorescence intensity using a fluorescence microplate reader (excitation
~507 nm, emission ~529 nm).[11]

o Alternatively, observe the fluorescence using a microscope. A decrease in fluorescence
intensity in purothionin-treated cells compared to the control indicates mitochondrial
membrane depolarization.

Visualizations
Experimental Workflow for Antifungal Activity Testing
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Caption: Workflow for determining MIC and MFC of purothionin against Fusarium.
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Caption: Proposed mechanism of purothionin's antifungal action against Fusarium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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